

Spectroscopic Profile of Methyl 2-chloroquinazoline-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-6-carboxylate

Cat. No.: B1398757

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This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **Methyl 2-chloroquinazoline-6-carboxylate**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties

Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	222.63 g/mol	--INVALID-LINK--[1]
IUPAC Name	methyl 2-chloroquinazoline-6-carboxylate	--INVALID-LINK--[1]

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C2 [label="C", pos="1.5,1.2!"];
N3 [label="N", pos="2.0,0.0!"];
C4 [label="C", pos="1.0,-0.8!"];
C4a [label="C", pos="-0.2,0.0!"];
C5 [label="C", pos="-1.5,-0.8!"];
C6 [label="C", pos="-2.5,0.0!"];
C7 [label="C", pos="-2.0,1.2!"];
C8 [label="C", pos="-0.8,1.2!"];
C8a [label="C", pos="-0.2,0.0!"]; // Same as C4a
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// Substituent atoms
Cl [label="Cl", pos="2.5,2.2!"];
C_ester [label="C", pos="-3.8,0.0!"];
O_double [label="O", pos="-4.5,-0.8!"];
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H5[label="H", pos="-1.8,-1.6!"];
H7 [label="H", pos="-2.8,1.8!"];
H8 [label="H", pos="-0.5,2.0!"];

// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C4a;
C4a -- N1;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- N1;
C4 -- H5[style=invis];
C7 -- H7 [style=invis];
C8 -- H8 [style=invis];
C2 -- Cl;
C6 -- C_ester;
C_ester -- O_double;
C_ester -- O_single;
O_single -- CH3_ester;

// Aromatic representation
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}
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Caption: Molecular Structure of **Methyl 2-chloroquinazoline-6-carboxylate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectra for **Methyl 2-chloroquinazoline-6-carboxylate**. These predictions are based on established chemical shift theory and comparison with structurally similar quinazoline derivatives.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and the methyl ester protons, respectively.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.8 - 9.0	d	1H	H-5	The deshielding effect of the nearby nitrogen atom (N-4) and the carbonyl group of the ester is expected to shift this proton significantly downfield.
~8.2 - 8.4	dd	1H	H-7	This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.8 - 8.0	d	1H	H-8	This proton is adjacent to a nitrogen atom and is part of the heterocyclic ring, resulting in a downfield chemical shift.
~4.0	s	3H	-OCH ₃	The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~165 - 168	C=O (ester)	The carbonyl carbon of the ester group is expected in this characteristic downfield region.[3]
~158 - 162	C-2	The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be significantly deshielded.
~152 - 155	C-4	This carbon is part of a C=N bond within the heterocyclic ring, placing it in the downfield region.
~148 - 150	C-8a	A quaternary carbon at the fusion of the two rings.
~135 - 138	C-7	Aromatic CH carbon.
~128 - 132	C-5	Aromatic CH carbon.
~125 - 128	C-6	The carbon attached to the carboxylate group.
~122 - 125	C-4a	Quaternary carbon at the ring junction.
~118 - 122	C-8	Aromatic CH carbon.
~52 - 55	-OCH ₃	The methyl carbon of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For **Methyl 2-chloroquinazoline-6-carboxylate**, electron ionization (EI) would likely be employed.

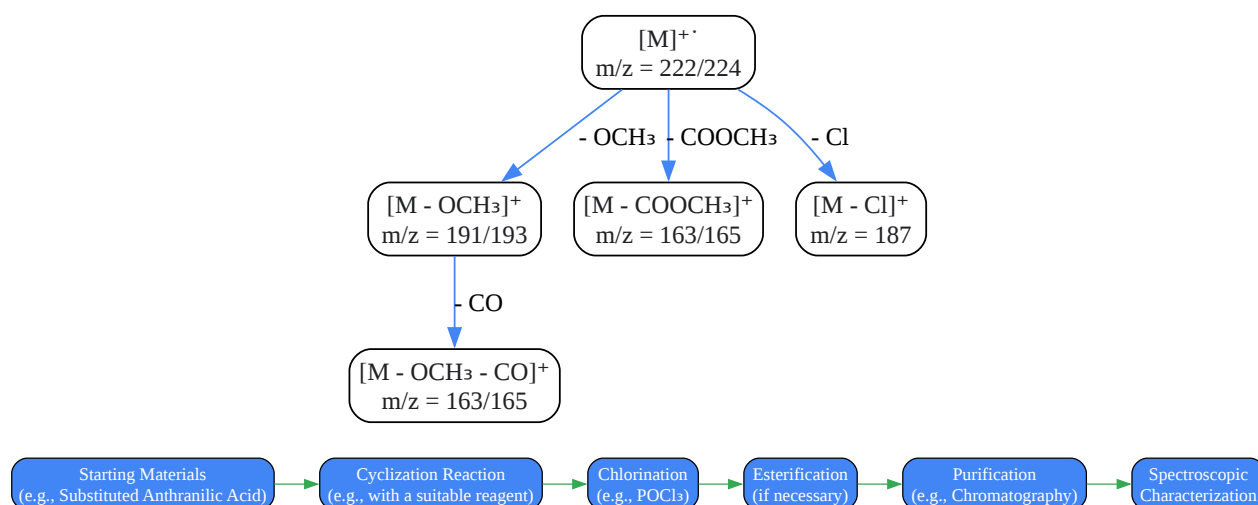
Molecular Ion and Isotopic Pattern

The molecular ion peak (M^+) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic $M+2$ peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.^[4]

Ion	m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Predicted Relative Abundance
$[M]^+$	222	224	~3:1

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group functionalities and the chlorine atom.



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